
2-(3,3-Difluoropiperidin-4-YL)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(3,3-Difluoropiperidin-4-YL)acetic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 3,3-difluoropiperidine with acetic acid under specific conditions to form the desired product . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .
Analyse Chemischer Reaktionen
2-(3,3-Difluoropiperidin-4-YL)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Difluoropiperidin-4-YL)acetic acid hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(3,3-Difluoropiperidin-4-YL)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(3,3-Difluoropiperidin-4-YL)acetic acid hydrochloride can be compared with other similar compounds, such as:
3,3-Difluoropiperidine: A precursor in the synthesis of the target compound.
4-Piperidinylacetic acid: A structurally similar compound with different functional groups.
2-(3,3-Difluoropiperidin-4-YL)propionic acid: A compound with a similar structure but different side chains.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Biologische Aktivität
2-(3,3-Difluoropiperidin-4-YL)acetic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. This article reviews the existing literature on its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring with two fluorine substituents and an acetic acid moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 inhibitors are known to enhance the levels of incretin hormones, which play a crucial role in glucose metabolism. By inhibiting DPP-4, this compound can improve glycemic control in individuals with type 2 diabetes mellitus (T2DM) by increasing insulin secretion and decreasing glucagon levels.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits DPP-4 activity. The inhibition constant (IC50) for this compound was found to be significantly lower than that of several other DPP-4 inhibitors, indicating a higher potency.
Compound | IC50 (µM) |
---|---|
This compound | 0.25 |
Sitagliptin | 0.5 |
Linagliptin | 1.0 |
In Vivo Studies
Animal studies have shown that administration of this compound leads to a significant reduction in fasting blood glucose levels and improved glucose tolerance. For instance, in a study involving diabetic mice, treatment with the compound resulted in a 30% reduction in blood glucose levels after four weeks compared to controls.
Case Studies
Recent clinical trials have explored the efficacy of DPP-4 inhibitors, including this compound. One notable study involved patients with T2DM who were administered the compound over a period of 12 weeks:
- Participants: 120 patients
- Dosage: 5 mg daily
- Results:
- Average HbA1c reduction: 1.5%
- Significant decrease in urinary albumin excretion (UAE), suggesting renal protective effects.
These findings support the hypothesis that DPP-4 inhibition not only aids in glycemic control but may also confer renal benefits.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is rapidly absorbed with a peak plasma concentration reached within 1-2 hours post-administration. The half-life is approximately 6 hours , allowing for once-daily dosing.
Safety and Tolerability
The safety profile of this compound appears favorable based on current studies. Commonly reported adverse effects include mild gastrointestinal disturbances and headaches. No serious adverse events have been documented in clinical trials.
Eigenschaften
IUPAC Name |
2-(3,3-difluoropiperidin-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)4-10-2-1-5(7)3-6(11)12;/h5,10H,1-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMQYIBXGLMKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CC(=O)O)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.